N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
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Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the dichlorophenyl group and the carbohydrazide group could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, with additional groups attached. The dichlorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, particularly as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and carbohydrazide groups could affect its solubility, reactivity, and other properties .Scientific Research Applications
Molecular Docking and Biological Activities
Molecular Docking Studies : Research has focused on exploring the binding efficiencies of pyrazole derivatives with biological targets. For example, vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on pyrazole derivatives to assess their potential as inhibitors of specific proteins, demonstrating their application in drug discovery and medicinal chemistry (Pillai et al., 2017).
Synthesis and Antimicrobial Activities : Pyrazole compounds have been synthesized and evaluated for their antimicrobial properties. The synthesis of novel biologically potent heterocyclic compounds incorporating pyrazole, and their assessment against various pathogenic strains, indicates the role of these compounds in developing new antimicrobial agents (Katariya et al., 2021).
Anti-Diabetic and Antioxidant Activities : Pyrazole derivatives have been synthesized and their in vitro antidiabetic and antioxidant activities revealed. Molecular docking studies further suggest their potential in inhibiting enzymes like α-glucosidase, highlighting their relevance in managing diabetes (Karrouchi et al., 2020).
Synthesis Methods and Characterization
Novel Synthesis Approaches : The synthesis of pyrazole derivatives through various methods, including cascade reactions, has been reported. These studies provide valuable insights into efficient synthesis strategies for producing pyrazole-based compounds with potential biological activities (Hosseini et al., 2019).
Characterization and Structural Analysis : Extensive characterization of pyrazole derivatives using techniques like FT-IR, NMR, and X-ray diffraction helps in understanding their molecular structures and potential reactivity. Such detailed structural analyses aid in the development of compounds with desired biological properties (Karrouchi et al., 2021).
Applications in Corrosion Inhibition
- Corrosion Protection : Pyrazole derivatives have been investigated for their role in corrosion protection. The study on the adsorption of carbohydrazide-pyrazole compounds on mild steel in acidic solutions showcases their application in industrial corrosion inhibition, highlighting another facet of their utility beyond biomedical applications (Paul et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-9-5-4-8(11(16)6-9)7-17-20-14(21)13-10-2-1-3-12(10)18-19-13/h4-7H,1-3H2,(H,18,19)(H,20,21)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVLNQYSCBKKC-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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